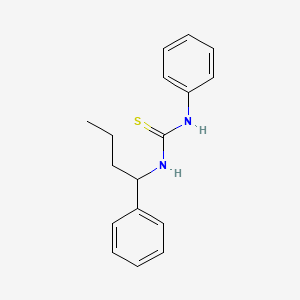

N-Phenyl-N'-(1-phenylbutyl)thiourea

Description

N-Phenyl-N'-(1-phenylbutyl)thiourea is a thiourea derivative characterized by a phenyl group at the N-position and a 1-phenylbutyl substituent at the N'-position. Thiourea derivatives are sulfur- and nitrogen-containing compounds with diverse biological and chemical applications, including anticancer, antiviral, and metal-ion chelation properties .

Properties

CAS No. |

62466-39-1 |

|---|---|

Molecular Formula |

C17H20N2S |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

1-phenyl-3-(1-phenylbutyl)thiourea |

InChI |

InChI=1S/C17H20N2S/c1-2-9-16(14-10-5-3-6-11-14)19-17(20)18-15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3,(H2,18,19,20) |

InChI Key |

BVIDCSISCJAZEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl-N’-(1-phenylbutyl)thiourea can be synthesized through several methods. One common approach involves the reaction of aniline (phenylamine) with 1-phenylbutyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography .

Another method involves the reaction of aniline with carbon disulfide in the presence of a base, followed by the addition of 1-phenylbutylamine. This reaction proceeds smoothly in an aqueous medium, making it an environmentally friendly approach .

Industrial Production Methods

Industrial production of N-Phenyl-N’-(1-phenylbutyl)thiourea often employs large-scale batch reactors. The process involves the controlled addition of reactants, followed by continuous stirring and temperature regulation to ensure optimal yield and purity. The final product is typically isolated through filtration and drying .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N’-(1-phenylbutyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Halides, alkoxides, and other nucleophiles in polar solvents such as ethanol or acetone.

Major Products Formed

Oxidation: Disulfides, sulfoxides, and sulfones.

Reduction: Corresponding amines.

Substitution: Thiourea derivatives with substituted groups.

Scientific Research Applications

N-Phenyl-N’-(1-phenylbutyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-N’-(1-phenylbutyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Features and Substituent Effects

Thiourea derivatives exhibit varied biological and physicochemical properties depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiourea Derivatives

*Inferred from structural similarity to EGFR-inhibiting benzoylthioureas .

Physicochemical Properties

- Solubility : Hydrophobic groups (e.g., tert-butyl, phenylbutyl) limit aqueous solubility, restricting biological applications. Sulfonate-modified PPT is water-soluble, enabling use in analytical chemistry .

- Configuration : Benzoylthioureas adopt a syn–anti conformation around the C=S bond, influencing receptor binding . The 1-phenylbutyl group in the target compound may induce similar stereoelectronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.